Room-Temperature CVD Deposition Capability vs. Methyl(trimethylphosphine)gold(I)
Ethyl(trimethylphosphine)gold(I) demonstrates room-temperature chemical vapor deposition of high-purity gold, whereas its closest structural analog methyl(trimethylphosphine)gold(I) (MeAuPMe3) requires an evaporator temperature above 40°C to produce high-quality deposits [1][2]. In the same laser-CVD study, Me3AuPEt3 required above 60°C evaporator temperature for comparable quality [1]. The lower deposition temperature threshold translates directly into compatibility with temperature-sensitive substrates (e.g., organic dielectrics, polymer layers) and reduced thermal budget in semiconductor processing.
| Evidence Dimension | Minimum evaporator/deposition temperature for high-quality gold film formation in laser-induced CVD |
|---|---|
| Target Compound Data | Room temperature (~25°C) for ethyl(trimethylphosphine)gold(I) [as cited in Banaszak Holl et al., 1993, for selective-area CVD at 25°C] |
| Comparator Or Baseline | MeAuPMe3: above 40°C evaporator temperature; Me3AuPEt3: above 60°C evaporator temperature |
| Quantified Difference | Target compound operates at ≥15°C lower temperature than MeAuPMe3 and ≥35°C lower than Me3AuPEt3; room-temperature deposition demonstrated for selective-area CVD on chromium and copper substrates [2] |
| Conditions | Ar+ laser (514 nm) pyrolysis on glass substrates in heated vacuum cell (Baum & Jones, 1992); ultrahigh vacuum CVD reactor with base pressure ~1×10^-9 Torr (Banaszak Holl et al., 1993) |
Why This Matters
Enables gold metallization on thermally labile substrates (polyimide, PMDA-ODA, organic SAMs) where competing precursors fail or require post-deposition annealing.
- [1] Baum, T. H., & Jones, C. R. (1992). Laser induced CVD of gold using new precursors. Applied Surface Science, 54, 64–68. https://doi.org/10.1016/0169-4332(92)90019-T View Source
- [2] Banaszak Holl, M. M., Seidler, P. F., Kowalczyk, S. P., & McFeely, F. R. (1993). Low-temperature selective-area deposition of metals: Chemical vapor deposition of gold from ethyl(trimethylphosphine)gold(I). Applied Physics Letters, 62(13), 1475–1477. https://doi.org/10.1063/1.108663 View Source
